
Methyl 2-nonenoate
Descripción general
Descripción
Methyl 2-nonenoate is a fatty acid ester.
Aplicaciones Científicas De Investigación
Fragrance Ingredient Safety : Methyl 2-nonenoate has been evaluated for safety as a fragrance ingredient. It was assessed for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety, and found not to be genotoxic, phototoxic, or photoallergenic (Api et al., 2019).
Biodiesel Oxidation Study : In a study investigating the high pressure and temperature oxidation of biodiesel, this compound (along with its isomers) was analyzed to understand the influence of double bond position on the chemical kinetics of long esters and alkenes (Fridlyand et al., 2015).
Pest Control Application : Methyl (E)-6-nonenoate was identified as an attractant for male Mediterranean fruit flies, showing potential as a lure for pest control (Ohinata et al., 1979).
Palladium-Catalyzed Asymmetric Cyclization : Research on the asymmetric cyclization of methyl (E)-oxo-9-phenoxy-7-nonenoate and its analogs explored their reactions in the presence of palladium(II) acetate and chiral diphosphine as ligands (Yamamoto & Tsuji, 1982).
Biodiesel Fuel Performance : Methyl ester from waste frying oil, which can be related to this compound, was examined for its potential as biodiesel fuel. The study evaluated its performance in diesel engines and its exhaust emissions (Utlu & Koçak, 2008).
Synthesis of Organofluoro Compounds : A review discussed the synthetic applications of methyl perfluoroalk-2-ynoates in preparing various perfluoroalkylated compounds, highlighting their significance in chemical synthesis (Sun et al., 2016).
Thermal Decomposition Study : The thermal decomposition of methyl decanoate, which is structurally related to this compound, was experimentally studied in a jet-stirred reactor. This research aimed at understanding the specific chemistry involved in the oxidation of methyl esters (Herbinet et al., 2011).
Mecanismo De Acción
Methyl 2-nonenoate brings out the subtle characteristics of watermelon, while methyl 3-nonenoate enhances the more cartoonish watermelon notes . This compound appeared on flavorists’ shelves first and was a vast improvement on the traditional methyl 2-octynoate and methyl 2-nonynoate, giving a much more natural effect in flavors .
Safety and Hazards
Methyl 2-nonenoate is a combustible liquid that causes skin irritation and serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid smoking . Skin should be washed thoroughly after handling, and release to the environment should be avoided .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Methyl 2-nonenoate can be achieved through a three-step process involving a Grignard reaction, a Wittig reaction, and an esterification reaction.", "Starting Materials": ["1-bromo-2-nonene", "magnesium", "ethyl propiolate", "triethylamine", "methanol", "sulfuric acid", "sodium chloride", "water"], "Reaction": [ "Step 1: Preparation of 1-nonene-9-ol", "1-bromo-2-nonene is reacted with magnesium in anhydrous ether to yield 1-nonene-9-ol via a Grignard reaction.", "Step 2: Preparation of 2-nonenoic acid", "1-nonene-9-ol is oxidized with sulfuric acid to form 2-nonenoic acid.", "Step 3: Preparation of Methyl 2-nonenoate", "2-nonenoic acid is converted to Methyl 2-nonenoate via a Wittig reaction with ethyl propiolate and triethylamine to form the ylide, which is then reacted with methanol to yield the final product." ] } | |
Número CAS |
111-79-5 |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
methyl (Z)-non-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8- |
Clave InChI |
ZWNPUELCBZVMDA-HJWRWDBZSA-N |
SMILES isomérico |
CCCCCC/C=C\C(=O)OC |
SMILES |
CCCCCCC=CC(=O)OC |
SMILES canónico |
CCCCCCC=CC(=O)OC |
Punto de ebullición |
115.00 °C. @ 21.00 mm Hg |
Densidad |
0.893-0.900 (20°) |
| 37822-76-7 111-79-5 |
|
Descripción física |
Colourless or light-yellow liquid; Green, violet aroma |
Pictogramas |
Environmental Hazard |
Solubilidad |
Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 2-nonenoate important in the context of food science?
A: this compound is identified as a volatile organic compound (VOC) that serves as a signature marker for the detection of Zygosaccharomyces rouxii contamination in jujube honey. [] This yeast species is a known contaminant responsible for spoilage, and its early detection is crucial for maintaining honey quality.
Q2: How can we detect the presence of this compound in contaminated honey?
A: Researchers have successfully used headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) to identify and quantify this compound and other characteristic VOCs in contaminated jujube honey samples. [] This technique allows for the sensitive and accurate detection of Z. rouxii contamination, even at early stages.
Q3: Is there a difference in this compound production between mature and immature honey?
A: Interestingly, the research indicates that the volatile profile, including this compound, can vary depending on the maturity of the honey. [] While this compound was present in both mature and immature contaminated honey, additional VOCs like methyl heptanoate, 2,6,10-trimethyltetradecane, and heptanal were specifically identified as potential markers for immature jujube honey contamination.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)
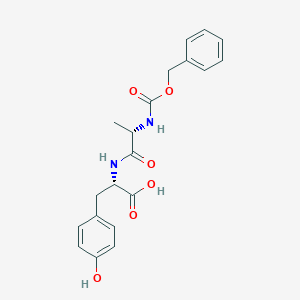

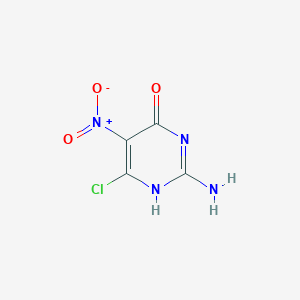

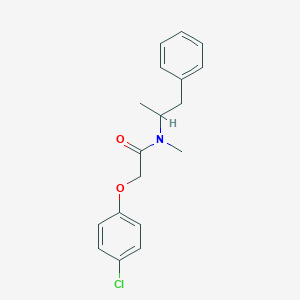
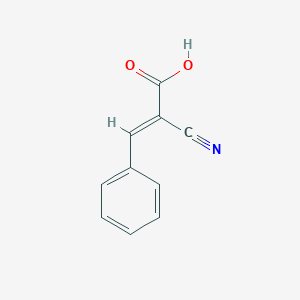
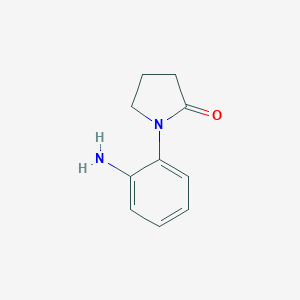

![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)
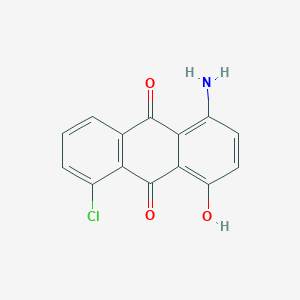
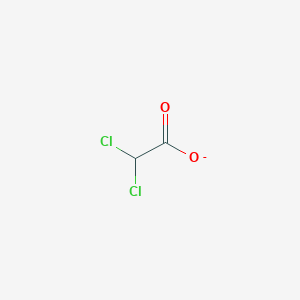
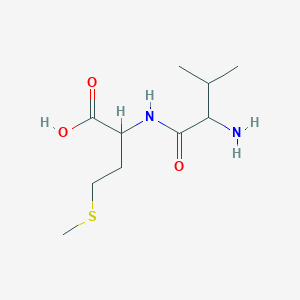
![(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine](/img/structure/B87212.png)
